molecular formula C11H16N2O2 B2517145 N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide CAS No. 2411199-21-6

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide

Cat. No.: B2517145
CAS No.: 2411199-21-6
M. Wt: 208.261
InChI Key: VFZNXZHJVUIIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide is a synthetic organic compound with a unique structure that includes an azepane ring, a but-2-ynamide moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the But-2-ynamide Moiety: This step involves the coupling of the azepane ring with a but-2-ynamide precursor, often using reagents like alkynes and amides under specific conditions.

    Methylation: The final step involves the methylation of the nitrogen atom in the azepane ring, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may be used in the development of new industrial processes or products, such as catalysts or specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(2-oxoazepan-3-yl)urea: This compound shares the azepane ring and methyl group but has a urea moiety instead of the but-2-ynamide group.

    N-Methyl-N-(2-oxoazepan-3-yl)benzamide: Similar structure with a benzamide group, offering different chemical and biological properties.

Uniqueness

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide is unique due to its combination of the azepane ring and but-2-ynamide moiety, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-6-10(14)13(2)9-7-4-5-8-12-11(9)15/h9H,4-5,7-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZNXZHJVUIIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C1CCCCNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.